molecular formula C10H14Cl2N4S B15299677 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

Cat. No.: B15299677
M. Wt: 293.22 g/mol
InChI Key: KDLKEIVPQXDXJS-UHFFFAOYSA-N
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Description

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused to a piperazine ring, with two hydrochloride counterions enhancing solubility and stability. Thienopyrimidines are bioisosteres of purines and pyrimidines, making them pharmacologically relevant due to their ability to interact with enzymes and receptors involved in nucleic acid metabolism, kinase signaling, and G-protein-coupled receptors (GPCRs) . The dihydrochloride salt form improves bioavailability, a common strategy in drug development for polar compounds .

Properties

Molecular Formula

C10H14Cl2N4S

Molecular Weight

293.22 g/mol

IUPAC Name

4-piperazin-1-ylthieno[2,3-d]pyrimidine;dihydrochloride

InChI

InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H

InChI Key

KDLKEIVPQXDXJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=NC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:

Common conditions for these reactions include varying temperatures and solvents, depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .

Scientific Research Applications

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrrolo[2,3-d]pyrimidine Analogs: 1-{1H-Pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride () replaces the sulfur atom in the thieno ring with a nitrogen, altering electronic properties. This substitution reduces lipophilicity (cLogP ~0.73 vs. ~1.2 for thieno analogs) and may affect receptor binding . Biological Implications: Pyrrolo derivatives exhibit anti-inflammatory and neuroprotective activities, whereas thieno analogs are more commonly studied as kinase inhibitors or GPCR antagonists .
  • This modification enhances selectivity for adenosine receptors but reduces metabolic stability compared to thienopyrimidines .

Piperazine Substituent Variations

  • Aryl and Alkyl Modifications: 5-(4-Chlorophenyl)-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine () incorporates a cinnamyl group on piperazine, increasing molecular weight (MW = 463.4 g/mol) and lipophilicity (cLogP = 4.54), which enhances blood-brain barrier penetration compared to unsubstituted analogs (MW = ~350 g/mol; cLogP = 2.8) . Furan-2-yl[4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone () uses a furoyl group, improving water solubility (logS = -3.2) but reducing receptor affinity (IC₅₀ > 1 µM for GPR55 vs. <100 nM for chlorophenyl analogs) .

Pharmacological and Functional Comparisons

GPR55 Receptor Antagonism

  • Potency: Thienopyrimidine-piperazine hybrids exhibit nanomolar affinity for GPR55, a receptor implicated in cancer and neuropathic pain. For example: Compound 20 (): IC₅₀ = 85 nM Compound 46 (): IC₅₀ = 67 nM The dihydrochloride salt form improves aqueous solubility (>10 mg/mL) compared to free bases (<1 mg/mL), facilitating in vivo studies .

Cytotoxicity and Anticancer Activity

  • Thiophene/Thieno[2,3-d]pyrimidine Hybrids (): Derivatives with chloroacetohydrazide substituents (e.g., Compound 5, ) show moderate cytotoxicity (IC₅₀ = 5.07 µM in HeLa cells), while imatinib-inspired analogs () exhibit submicromolar activity against leukemia cell lines (IC₅₀ = 0.2–0.5 µM) . Piperazine-linked thienopyrimidines demonstrate enhanced apoptosis induction compared to pyrrolo analogs due to improved cellular uptake .

Key Reaction Pathways

  • Chloropyrimidine Intermediate (): 4-Chlorothieno[2,3-d]pyrimidine is reacted with piperazine derivatives under reflux (e.g., THF, K₂CO₃, 24 h) to form the target compound. Yields range from 60–85% .
  • Microwave-Assisted Synthesis ():
    • Reduces reaction time from 24 h to 2 h (e.g., Compound 41 , 75% yield) .

Analytical Characterization

  • Spectroscopic Confirmation: ¹H/¹³C NMR and HRMS data confirm regioselectivity and purity (>95%). Thieno[2,3-d]pyrimidine protons resonate at δ 8.2–8.5 ppm, while piperazine protons appear at δ 3.1–3.5 ppm .

Biological Activity

1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H14Cl2N4S
  • Molecular Weight : 303.24 g/mol
  • IUPAC Name : this compound

This compound has been studied for its ability to inhibit various biological pathways. Notably, it acts as an inhibitor of the signal transducer and activator of transcription 3 (STAT3), a critical transcription factor involved in cell growth and survival. Inhibition of STAT3 has been linked to the induction of apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Properties

Research indicates that compounds within the thieno[2,3-d]pyrimidine series exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of glioma cells by inducing cell death through the modulation of STAT3 signaling pathways. The effectiveness of these compounds may vary based on their structural modifications and specific interactions with target proteins .

Antimicrobial Activity

In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity. A study highlighted the synthesis of various thieno[2,3-d]pyrimidine analogs that exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were found to be in low micromolar ranges, indicating potent antibacterial activity .

Case Studies

  • Study on Glioma Cells : A study investigated the effects of a thieno[2,3-d]pyrimidine derivative on glioma cell lines. The compound was shown to significantly reduce cell viability and induce apoptosis through the inhibition of STAT3 phosphorylation. This suggests a promising therapeutic avenue for treating glioblastoma multiforme .
  • Antibacterial Evaluation : Another study focused on evaluating the antibacterial properties of thieno[2,3-d]pyrimidine derivatives against clinical isolates. The results indicated that certain compounds displayed effective antibacterial activity with low MIC values, positioning them as potential candidates for developing new antibiotics .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityInhibition of STAT3 leads to reduced viability in glioma cells
Antimicrobial ActivityLow MIC values against Gram-positive and Gram-negative bacteria

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